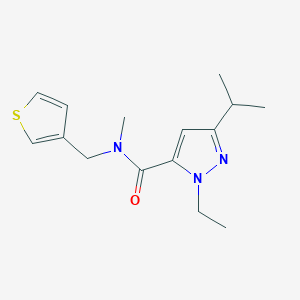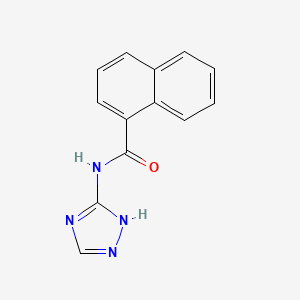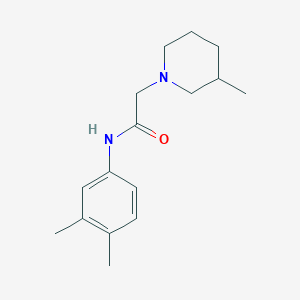![molecular formula C17H21N3O3S B5374977 N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)
N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as IMPY, and it is a member of the benzamide class of compounds. The purpose of
Mechanism of Action
The mechanism of action of IMPY involves its binding to the sigma-2 receptor, which is a transmembrane protein that is predominantly localized in the endoplasmic reticulum and mitochondrial-associated membranes. The sigma-2 receptor is involved in various cellular processes such as apoptosis, calcium signaling, and lipid metabolism. IMPY has been shown to modulate the activity of the sigma-2 receptor, leading to downstream effects such as the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
IMPY has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate calcium signaling and lipid metabolism. In addition, IMPY has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
IMPY has several advantages for lab experiments, including its high binding affinity and selectivity for the sigma-2 receptor, which makes it a promising tool for studying the role of this receptor in various cellular processes. However, one limitation of IMPY is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on IMPY. One potential direction is the development of novel sigma-2 receptor ligands based on the structure of IMPY, which could have improved pharmacological properties and therapeutic potential. Another direction is the investigation of the role of the sigma-2 receptor in various diseases and physiological processes, which could lead to the development of new treatments and diagnostic tools. Finally, the development of new methods for synthesizing and purifying IMPY could improve its accessibility and facilitate further research on this compound.
Synthesis Methods
The synthesis method of IMPY involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with isopropylamine and 3-pyridinemethanamine. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then isolated and purified using various techniques such as column chromatography, recrystallization, or HPLC.
Scientific Research Applications
IMPY has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent binding affinity and selectivity for the sigma-2 receptor, which is a promising target for the development of novel therapeutics for cancer, neurodegenerative diseases, and psychiatric disorders. IMPY has also been investigated for its potential use as a diagnostic tool for detecting sigma-2 receptor expression in various tissues and tumors.
properties
IUPAC Name |
2-methyl-N-propan-2-yl-5-(pyridin-3-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12(2)20-17(21)16-9-15(7-6-13(16)3)24(22,23)19-11-14-5-4-8-18-10-14/h4-10,12,19H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYNHOPBYZLFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2,4-dichloro-5-nitrophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5374894.png)

![2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5374899.png)


![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![methyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374936.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5374950.png)

![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)

![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)